molecular formula C5H6F5I B3040049 1,1,1,2,2-Pentafluoro-5-iodopentane CAS No. 151556-31-9

1,1,1,2,2-Pentafluoro-5-iodopentane

Cat. No.: B3040049
CAS No.: 151556-31-9
M. Wt: 288 g/mol
InChI Key: ZQCPBKBTQGUGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2-Pentafluoro-5-iodopentane is a chemical compound with the molecular formula C5H6F5I and a molecular weight of 288 g/mol. This compound is characterized by the presence of five fluorine atoms and one iodine atom attached to a pentane backbone. It is a compound with significant prospects in several areas of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-Pentafluoro-5-iodopentane typically involves the fluorination of a suitable precursor followed by iodination. One common method involves the reaction of pentane with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms. The resulting pentafluoropentane is then subjected to iodination using iodine (I2) or an iodine-containing reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are typically carried out in specialized reactors designed to handle the highly reactive fluorinating and iodinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentafluoro-5-iodopentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form pentafluoropentane by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pentafluoropentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH2) in polar solvents like water or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of pentafluoropentanol, pentafluoropentanenitrile, or pentafluoropentanamine.

    Reduction: Formation of pentafluoropentane.

    Oxidation: Formation of pentafluoropentanoic acid.

Scientific Research Applications

1,1,1,2,2-Pentafluoro-5-iodopentane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.

    Medicine: Explored for its potential use in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentafluoro-5-iodopentane involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive iodine atom. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, while the iodine atom can participate in substitution and redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2-Pentafluoro-3-iodopropane: Similar in structure but with a shorter carbon chain.

    1,1,1,2,2-Pentafluoro-4-iodobutane: Similar in structure but with a different carbon chain length.

    1,1,1,2,2-Pentafluoro-2-iodoethane: Similar in structure but with an even shorter carbon chain.

Uniqueness

1,1,1,2,2-Pentafluoro-5-iodopentane is unique due to its specific carbon chain length and the positioning of the fluorine and iodine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-5-iodopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F5I/c6-4(7,2-1-3-11)5(8,9)10/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCPBKBTQGUGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

446 mg of triphenylphosphine is dissolved in 2 cm3 of methylene chloride, cooled down to 10° C., 116 mg of imidazole is added, agitation is carried out for 15 minutes, 431 mg of iodine is added, agitation is carried out for 30 minutes, 0.21 cm3 of 4,4,5,5,5-pentafluoro 2-penten 1-ol is added, agitation is carried out for 4 hours at ambient temperature, the organic phase is washed with a saturated aqueous solution of sodium thiosulphate and a chloromethylenic solution of 4,4,5,5,5-pentafluoro iodopentane is obtained which is used as it is in the continuation of the synthesis. The operation is carried out as indicated in Example 8 Stage F, starting with 618 mg of the thioacetate prepared below in 7 cm3 of methanol and the chloromethylenic solution of the iodated derivative prepared above. 1.2 g of expected product is obtained.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step Two
Quantity
431 mg
Type
reactant
Reaction Step Three
Quantity
0.21 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium iodide (35.1 g, 2.15 mol) was added to a solution of 1-methanesulfonyloxy-4,4,5,5,5-pentafluoropentane (20 g, 0.781 mol) in acetone (200 ml), followed by heating under reflux for 12 hours. After the reaction mixture was filtered, the filtrate was concentrated. Ethyl acetate was added to the residue, which was then filtered again. The filtrate was washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 1-iodo-4,4,5,5,5-pentafluoropentane (21.1 g, Yield 93.4%).
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2-Pentafluoro-5-iodopentane
Reactant of Route 2
1,1,1,2,2-Pentafluoro-5-iodopentane
Reactant of Route 3
1,1,1,2,2-Pentafluoro-5-iodopentane
Reactant of Route 4
1,1,1,2,2-Pentafluoro-5-iodopentane
Reactant of Route 5
1,1,1,2,2-Pentafluoro-5-iodopentane
Reactant of Route 6
1,1,1,2,2-Pentafluoro-5-iodopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.